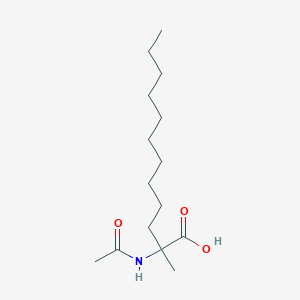![molecular formula C15H24O2 B14738314 2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol CAS No. 3361-68-0](/img/structure/B14738314.png)
2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a phenyl ring substituted with two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol typically involves the reaction of 3,5-di(propan-2-yl)phenol with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of an intermediate hydroperoxide, which is subsequently converted to the desired peroxol compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, converting substrates to their corresponding oxidized forms.
Reduction: Under specific conditions, the peroxol group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in oxidative stress studies and as a tool for probing cellular redox states.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon oxidation.
Industry: Utilized in polymerization reactions and as a curing agent for resins and plastics.
Mechanism of Action
The mechanism of action of 2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxol bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involved in oxidative stress and redox regulation.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
2-Phenyl-2-propanol: A derivative of cumene with an alcohol group.
Propane, 2,2-bis[4-(2,3-dibromopropoxy)-3,5-dibromophenyl-]: A brominated derivative of propane.
Uniqueness
2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol is unique due to its peroxol group, which imparts distinct oxidative properties. This differentiates it from similar compounds that lack the peroxol functionality and, consequently, the ability to generate ROS.
Properties
CAS No. |
3361-68-0 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-(2-hydroperoxypropan-2-yl)-3,5-di(propan-2-yl)benzene |
InChI |
InChI=1S/C15H24O2/c1-10(2)12-7-13(11(3)4)9-14(8-12)15(5,6)17-16/h7-11,16H,1-6H3 |
InChI Key |
FHSKIFSSKNVRAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C(C)(C)OO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


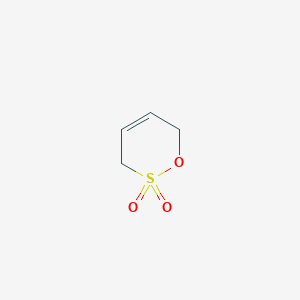
![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)




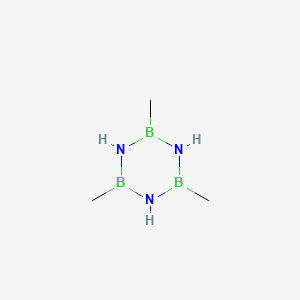
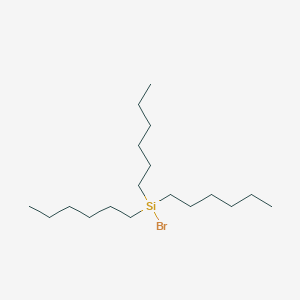
![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)
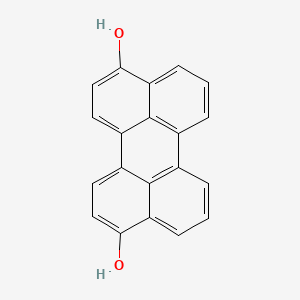
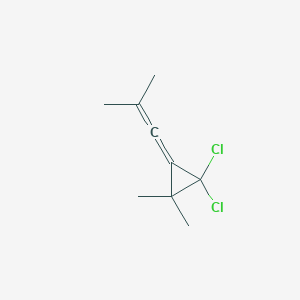
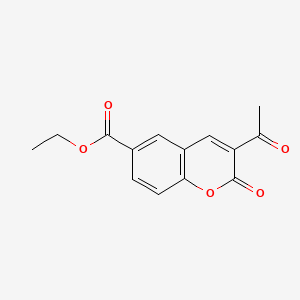
![1-(3-Chlorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14738310.png)
